Tert-butyl 4-methylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes: tert-butyl p-Toluate can be synthesized through esterification reactions. One common method involves the reaction of with in the presence of an acid catalyst.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100°C) and under reflux conditions.
Industrial Production: While specific industrial methods may vary, large-scale production often involves continuous flow processes or batch reactions.
Chemical Reactions Analysis
Reactivity: tert-butyl p-Toluate can undergo various reactions, including
Common Reagents and Conditions: Acid or base-catalyzed hydrolysis, nucleophilic substitution reactions, and other transformations.
Major Products: The hydrolysis product is p-toluic acid, while substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: tert-butyl p-Toluate serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to modify biomolecules or study enzyme-catalyzed reactions.
Medicine: It may find applications in drug development or as a reference compound.
Industry: tert-butyl p-Toluate contributes to the production of pharmaceuticals and fine chemicals.
Mechanism of Action
- As an intermediate, tert-butyl p-Toluate doesn’t exert direct effects. its derivatives may interact with biological targets.
- Mechanisms depend on the specific derivatives formed from its reactions.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
tert-butyl 4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469690 | |
Record name | tert-butyl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13756-42-8 | |
Record name | 1,1-Dimethylethyl 4-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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